2-Hydroxy-4-methoxy-N-(4-methylpyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-methoxy-N-(4-methylpyridin-2-yl)benzamide is an organic compound with the molecular formula C14H14N2O3 This compound is characterized by the presence of a hydroxyl group, a methoxy group, and a pyridinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methoxy-N-(4-methylpyridin-2-yl)benzamide typically involves the reaction of 2-hydroxy-4-methoxybenzoic acid with 4-methyl-2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methoxy-N-(4-methylpyridin-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-hydroxy-4-methoxy-N-(4-methylpyridin-2-yl)benzaldehyde.
Reduction: Formation of 2-hydroxy-4-methoxy-N-(4-methylpyridin-2-yl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used
Scientific Research Applications
2-Hydroxy-4-methoxy-N-(4-methylpyridin-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methoxy-N-(4-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups play a crucial role in binding to the active site of the target molecule, thereby modulating its activity. The pyridinyl group may also contribute to the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-N-(5-methylpyridin-2-yl)benzamide
- 2-Hydroxy-N-(6-methylpyridin-2-yl)benzamide
- 2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide
- 2-Hydroxy-N-(pyridin-2-yl)benzamide
Uniqueness
2-Hydroxy-4-methoxy-N-(4-methylpyridin-2-yl)benzamide is unique due to the presence of both hydroxyl and methoxy groups on the benzamide core, which can significantly influence its chemical reactivity and biological activity. The specific substitution pattern on the pyridinyl group also contributes to its distinct properties compared to other similar compounds .
Properties
CAS No. |
783370-93-4 |
---|---|
Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2-hydroxy-4-methoxy-N-(4-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C14H14N2O3/c1-9-5-6-15-13(7-9)16-14(18)11-4-3-10(19-2)8-12(11)17/h3-8,17H,1-2H3,(H,15,16,18) |
InChI Key |
ZHGVWVFUIZHWBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(C=C(C=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.